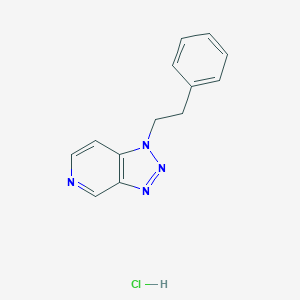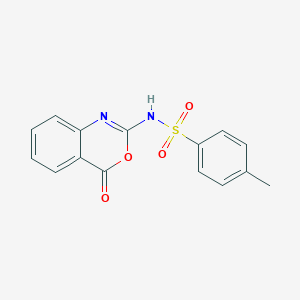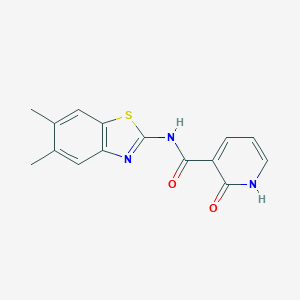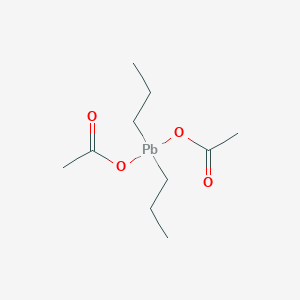
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride and its effects on various neurotransmitters and enzymes in the brain.
Méthodes De Synthèse
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16870-86-3 |
|---|---|
Nom du produit |
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride |
Formule moléculaire |
C3H6N6.xH4O7P2 |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
Clé InChI |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
SMILES canonique |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
Synonymes |
PCA-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)



![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)



